molecular formula C7H3ClF2O2 B8748459 3,4-Difluorophenyl chloroformate

3,4-Difluorophenyl chloroformate

Cat. No.: B8748459
M. Wt: 192.55 g/mol
InChI Key: UZUSKWRSXHOBES-UHFFFAOYSA-N
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Description

This compound is primarily used in organic synthesis as an activating agent for introducing carbamate or carbonate functionalities, particularly in pharmaceutical intermediates. Its fluorinated aromatic ring enhances electron-withdrawing effects, which can influence reactivity and stability compared to non-fluorinated analogs .

Properties

Molecular Formula

C7H3ClF2O2

Molecular Weight

192.55 g/mol

IUPAC Name

(3,4-difluorophenyl) carbonochloridate

InChI

InChI=1S/C7H3ClF2O2/c8-7(11)12-4-1-2-5(9)6(10)3-4/h1-3H

InChI Key

UZUSKWRSXHOBES-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1OC(=O)Cl)F)F

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Differences

The table below summarizes key structural and functional differences between 3,4-difluorophenyl chloroformate and related compounds:

Compound Molecular Formula Substituents Reactivity Profile Common Applications
This compound C₇H₃ClF₂O₂ 3,4-difluoro, -OCOCl High reactivity due to electron-withdrawing F groups Carbamate synthesis, drug intermediates
Phenyl Chloroformate (Table 10, ) C₇H₅ClO₂ H (no F substituents) Moderate reactivity; less electrophilic Protecting groups, polymer chemistry
4-Fluorophenyl Chloroformate (SDS, ) C₇H₄ClFO₂ 4-fluoro, -OCOCl Intermediate reactivity; single F enhances electrophilicity Peptide coupling, lab reagents
Ethyl Chloroformate (Table 2, ) C₃H₅ClO₂ Ethyl group High volatility; reacts rapidly with nucleophiles Industrial synthesis, esterification

Key Observations :

  • Electron Effects: The dual fluorine substituents in this compound increase electrophilicity at the carbonyl carbon, accelerating reactions with amines or alcohols compared to phenyl or mono-fluorinated analogs .
  • Stability : Fluorine’s inductive effect may enhance stability against hydrolysis relative to alkyl chloroformates (e.g., ethyl chloroformate), which are more prone to moisture degradation .

Research Findings and Trends

  • Pharmaceutical Relevance : The 3,4-difluorophenyl moiety is recurrent in bioactive molecules (e.g., MCHR1 antagonists in ), suggesting that its chloroformate derivative is valuable for introducing fluorinated aromatic groups into drug candidates .
  • Reactivity Hierarchy : Based on substituent effects, reactivity follows:
    3,4-Difluorophenyl > 4-Fluorophenyl > Phenyl > Alkyl Chloroformates This trend aligns with the electron-withdrawing capacity of substituents, critical for designing efficient coupling agents .

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